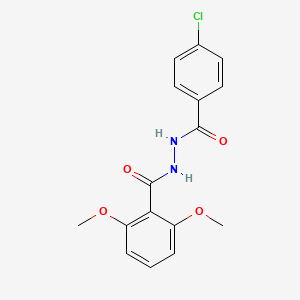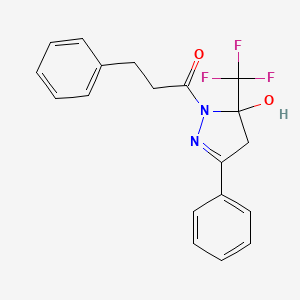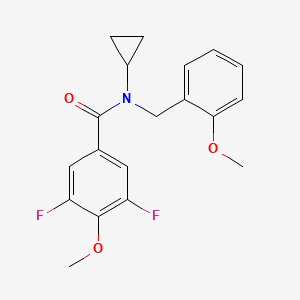![molecular formula C27H20FNO3S2 B3888831 (5Z)-5-{[2-(4-ETHOXYPHENYL)-4-(4-FLUOROPHENYL)-4H-CHROMEN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3888831.png)
(5Z)-5-{[2-(4-ETHOXYPHENYL)-4-(4-FLUOROPHENYL)-4H-CHROMEN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Descripción general
Descripción
The compound (5Z)-5-{[2-(4-ETHOXYPHENYL)-4-(4-FLUOROPHENYL)-4H-CHROMEN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a combination of chromene, thiazolidinone, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[2-(4-ETHOXYPHENYL)-4-(4-FLUOROPHENYL)-4H-CHROMEN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyphenyl and 4-fluorophenyl derivatives with chromene intermediates, followed by the introduction of the thiazolidinone moiety under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise temperature and pressure controls. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-{[2-(4-ETHOXYPHENYL)-4-(4-FLUOROPHENYL)-4H-CHROMEN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and chromene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
(5Z)-5-{[2-(4-ETHOXYPHENYL)-4-(4-FLUOROPHENYL)-4H-CHROMEN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (5Z)-5-{[2-(4-ETHOXYPHENYL)-4-(4-FLUOROPHENYL)-4H-CHROMEN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (5Z)-5-{[2-(4-METHOXYPHENYL)-4-(4-FLUOROPHENYL)-4H-CHROMEN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5Z)-5-{[2-(4-ETHOXYPHENYL)-4-(4-CHLOROPHENYL)-4H-CHROMEN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The unique combination of ethoxyphenyl and fluorophenyl groups in (5Z)-5-{[2-(4-ETHOXYPHENYL)-4-(4-FLUOROPHENYL)-4H-CHROMEN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE imparts distinct electronic and steric properties, making it particularly effective in certain applications compared to its analogs.
Propiedades
IUPAC Name |
(5Z)-5-[[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20FNO3S2/c1-2-31-19-13-9-17(10-14-19)25-21(15-23-26(30)29-27(33)34-23)24(16-7-11-18(28)12-8-16)20-5-3-4-6-22(20)32-25/h3-15,24H,2H2,1H3,(H,29,30,33)/b23-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAYKRVRSAYQGZ-HAHDFKILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=C(C=C4)F)C=C5C(=O)NC(=S)S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=C(C=C4)F)/C=C\5/C(=O)NC(=S)S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Z)-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)methyl]-3,3-dimethyl-4H-isoquinoline](/img/structure/B3888760.png)
![4-[2,6-bis(2-methyl-2-propen-1-yl)-1,2,3,6-tetrahydro-4-pyridinyl]-1,6-heptadien-4-amine](/img/structure/B3888768.png)
![N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B3888771.png)

![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3-CHLOROBENZOATE](/img/structure/B3888786.png)
![5-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3888791.png)
![5-[(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-CHLOROBENZOIC ACID](/img/structure/B3888799.png)
![[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-chlorobenzoate](/img/structure/B3888806.png)

![N-[(E)-[4-(2-carbamoylanilino)-4-oxobutan-2-ylidene]amino]-2-methylfuran-3-carboxamide](/img/structure/B3888830.png)
![N-[(5Z)-5-[[5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B3888833.png)
![1-[benzyl(methyl)amino]-3-(5-{[ethyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B3888838.png)
![5-amino-3-[1-cyano-2-(2,4,5-trimethylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3888846.png)

